molecular formula C20H21BrN2O2 B267135 N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide

Cat. No. B267135
M. Wt: 401.3 g/mol
InChI Key: UMVIWQZRZQYNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to inhibit the activity of protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is that it has been shown to have low toxicity in vitro and in vivo, making it a potentially useful compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide. For example, further studies could be conducted to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide in combination with other drugs or therapies for the treatment of various diseases. Finally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide as a diagnostic tool for the detection of certain diseases.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions or the use of microwave-assisted synthesis.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to protect dopaminergic neurons from oxidative stress.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C20H21BrN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)

InChI Key

UMVIWQZRZQYNGC-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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